5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the sulfonamide group can produce sulfinamides .
Scientific Research Applications
5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in treating bacterial infections and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes, such as dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
5-Amino-2-methoxy-n-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct pharmacological properties compared to other sulfonamides .
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5-amino-2-methoxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O3S/c1-7(2)12-16(13,14)10-6-8(11)4-5-9(10)15-3/h4-7,12H,11H2,1-3H3 |
InChI Key |
JVLXIGNAQRDSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
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